![molecular formula C25H32O4 B13849073 [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13849073.png)
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with a unique structure. It belongs to the class of compounds known as steroids, which are characterized by their four-ring core structure. This particular compound is notable for its acetyl and acetate functional groups, which contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Formation of the core steroid structure: This is usually achieved through cyclization reactions that form the characteristic four-ring system.
Introduction of functional groups: The acetyl and acetate groups are introduced through acylation reactions, often using reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale synthesis: Utilizing batch reactors or continuous flow reactors to handle large quantities of reactants.
Optimization of reaction conditions: Ensuring optimal temperature, pressure, and catalyst concentrations to maximize yield and minimize by-products.
Automation and quality control: Implementing automated systems for monitoring and controlling the synthesis process, along with rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often reducing ketones to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Acid or base catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学的研究の応用
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate: has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
作用機序
The mechanism of action of [(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets within cells. These targets may include:
Receptors: The compound may bind to steroid receptors, modulating their activity and influencing gene expression.
Enzymes: It can act as an inhibitor or activator of enzymes involved in metabolic pathways.
Signaling pathways: The compound may affect various signaling pathways, leading to changes in cellular behavior and function.
類似化合物との比較
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate: can be compared with other similar steroid compounds, such as:
Testosterone: A naturally occurring steroid hormone with a similar core structure but different functional groups.
Cortisol: Another steroid hormone with distinct biological functions and chemical properties.
Estradiol: A steroid hormone involved in the regulation of reproductive processes.
The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity.
特性
分子式 |
C25H32O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-2-methylidene-3-oxo-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-18-19(23(5)13-15(2)22(28)12-21(14)23)7-9-24(6)20(18)8-10-25(24,16(3)26)29-17(4)27/h11-12,18-20H,2,7-10,13H2,1,3-6H3/t18-,19+,20+,23-,24+,25+/m1/s1 |
InChIキー |
VNYGGMGHBSYJGQ-DAHGFBLPSA-N |
異性体SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C(=C)C4)C)C)(C(=O)C)OC(=O)C |
正規SMILES |
CC1=CC2C3CCC(C3(CCC2C4(C1=CC(=O)C(=C)C4)C)C)(C(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
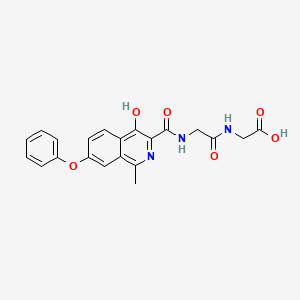
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)

![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
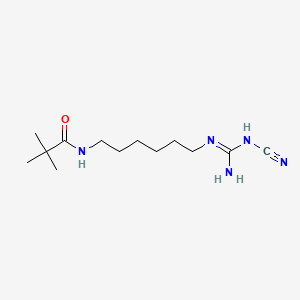
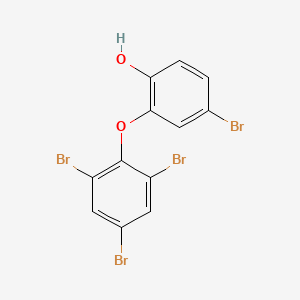


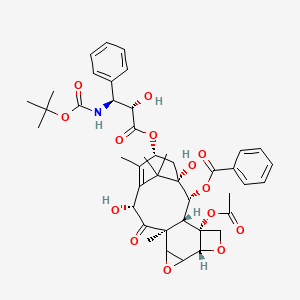
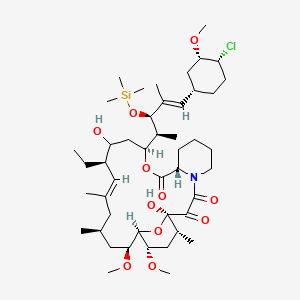
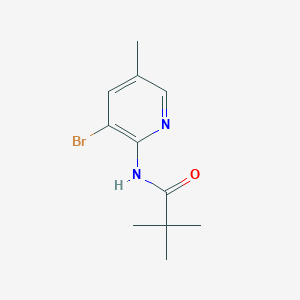
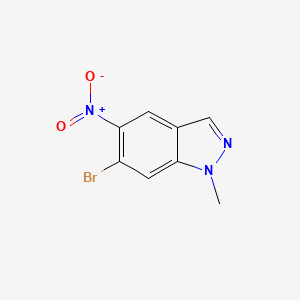
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
